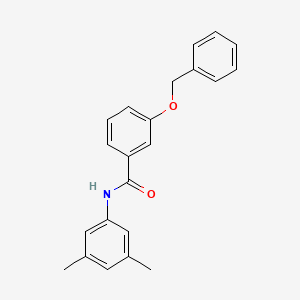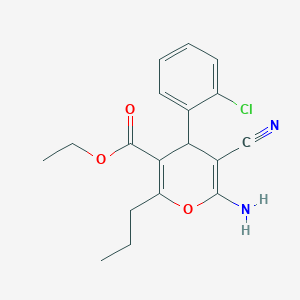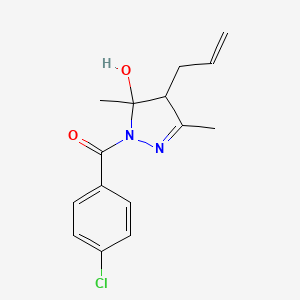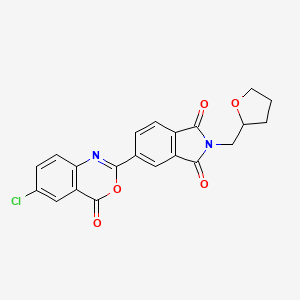
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The exact mechanism of action of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is not well understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act by inhibiting the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide exhibits low toxicity towards normal cells, making it a promising candidate for further development. This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide in lab experiments include its high purity, low toxicity, and potent activity against cancer cells. However, this compound may be difficult to synthesize on a large scale, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide. These include further optimization of the synthesis method, development of more potent analogs, and investigation of its potential as a building block for the synthesis of novel materials. Additionally, this compound may be further studied for its potential applications in other fields such as neurobiology and immunology.
Conclusion:
In conclusion, 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a promising compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of this compound and its analogs in various fields.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl alcohol to obtain the final product. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has shown potential as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-11-17(2)13-20(12-16)23-22(24)19-9-6-10-21(14-19)25-15-18-7-4-3-5-8-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGMALZWWGHUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)


![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)

![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)
